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molecular formula C13H11NO4 B8566755 Ethyl 8-nitronaphthalene-2-carboxylate CAS No. 95360-99-9

Ethyl 8-nitronaphthalene-2-carboxylate

Cat. No. B8566755
M. Wt: 245.23 g/mol
InChI Key: KTEYTFPXLOXMRU-UHFFFAOYSA-N
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Patent
US04897405

Procedure details

According to the procedure of W. Adcock, et al. Aust. J. Chem. 18, 1351 (1965), a suspension of ethyl 8-nitro-2-naphthoate (8.2 g, 0.033 mol) in ethanol (240 mL) was hydrogenated at 50 psi over 10% Pd/C (820 mg) for 4 hours. The mixture was filtered through Solka floc® and concentrated. Recrystallization of the residue from EtOH/H2O gave a yellow solid (5.2 g, 72%), m.p. 97°-98° C.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
820 mg
Type
catalyst
Reaction Step Two
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[CH:12]=[C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:10]=[CH:9]2)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[CH:12]=[C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:10]=[CH:9]2

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2C=CC(=CC12)C(=O)OCC
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
820 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Solka floc®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from EtOH/H2O

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC=C2C=CC(=CC12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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